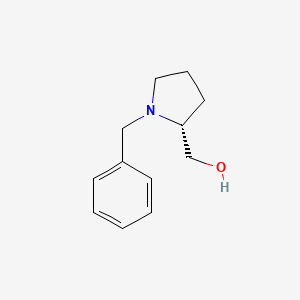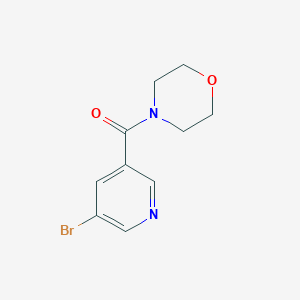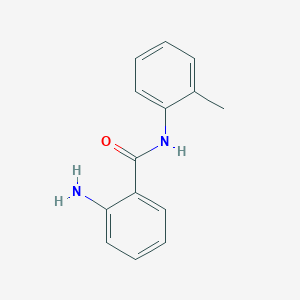
6-Brom-2-(3-Hydroxyphenyl)chinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves several key steps, starting from precursors like 3-acyl-4-hydroxy-1H-quinolin-2-ones, which upon treatment with specific reagents undergo cyclization and bromination to form the desired compound. Ukrainets et al. (2012) synthesized a structurally related compound, demonstrating the use of x-ray diffraction to determine the absolute configuration of synthesized quinoline derivatives (Ukrainets et al., 2012). Another synthesis approach by Klásek et al. (2003) involves the bromination of pyrano[3,2-c]quinoline derivatives, showcasing the versatility of quinoline compounds in organic synthesis (Klásek et al., 2003).
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid reveals its complex arrangement, which has been elucidated through various analytical techniques. X-ray diffraction studies have played a crucial role in understanding the stereochemistry and configurational details of such compounds. The study by Ukrainets et al. (2012) on a related quinoline derivative underlines the importance of structural analysis in the development of new chemical entities (Ukrainets et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and application potential. Bromination is a common reaction that introduces a bromo group into the quinoline core, significantly altering its chemical behavior. The research by Ukrainets et al. (2013) on the bromination of pyrido[3,2,1-ij]quinoline derivatives provides insight into the reactivity and modifications of quinoline structures (Ukrainets et al., 2013).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Chinolin ist eine Kernvorlage im Wirkstoffdesign, da es ein breites Spektrum an biologischer Aktivität aufweist . Es wurde verwendet, um zahlreiche bioaktive Derivate mit beträchtlichen Wirksamkeiten für die zukünftige Wirkstoffentwicklung zu entwickeln . Die 6-Brom-2-(3-Hydroxyphenyl)chinolin-4-carbonsäure könnte als Chinolin-Derivat potenziell zur Entwicklung neuer Medikamente eingesetzt werden.
Antimalaria-Aktivität
Es ist bekannt, dass Chinolin und seine Derivate antimalarielle Aktivität aufweisen . Daher könnte “this compound” potenziell bei der Entwicklung von Antimalariamitteln eingesetzt werden.
Antikrebsaktivität
Chinolin-Derivate haben sich als vielversprechend bei der Behandlung von Krebs erwiesen . Als Derivat von Chinolin könnte “this compound” auf seine Antikrebseigenschaften untersucht werden.
Antibakterielle und Antimykotische Aktivitäten
Es wurde festgestellt, dass Chinolin antibakterielle und antimykotische Aktivitäten aufweist . Dies deutet darauf hin, dass “this compound” potenziell bei der Entwicklung von Antibakterien und Antimykotika eingesetzt werden könnte.
Entzündungshemmende und Analgetische Aktivitäten
Chinolin zeigt entzündungshemmende und analgetische Aktivitäten . Dies impliziert, dass “this compound” potenziell zur Behandlung von Entzündungen und Schmerzen eingesetzt werden könnte.
Herz-Kreislauf-Aktivität
Es wurde festgestellt, dass Chinolin kardiotonische Aktivitäten aufweist . Dies deutet darauf hin, dass “this compound” potenziell zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Eigenschaften
IUPAC Name |
6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJSYSNGXIKVGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353787 |
Source


|
| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313241-30-4 |
Source


|
| Record name | 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














